molecular formula C21H20BrP B044507 Cyclopropyltriphenylphosphonium bromide CAS No. 14114-05-7

Cyclopropyltriphenylphosphonium bromide

Cat. No.: B044507
CAS No.: 14114-05-7
M. Wt: 383.3 g/mol
InChI Key: XMPWFKHMCNRJCL-UHFFFAOYSA-M
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Description

Cyclopropyltriphenylphosphonium bromide is an organic compound with the molecular formula C21H20BrP. It is a white to slightly yellowish crystalline powder that is soluble in water and hygroscopic. This compound is commonly used in organic synthesis, particularly as a Wittig reagent for the conversion of carbonyl compounds to cyclopropylidene derivatives .

Preparation Methods

Cyclopropyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide. The reaction is typically carried out in an inert atmosphere to avoid moisture and oxygen, which can affect the yield and purity of the product. The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction .

Chemical Reactions Analysis

Cyclopropyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Hydroalkynylation: It reacts with alkynes to form cyclopropylidenemethylarylethynynes

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydride (NaH). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Key Applications

  • Synthesis of Cyclopropylidene Derivatives
    • CPTPB is employed as a reactant in the synthesis of cyclopropylidene derivatives, which are crucial intermediates in organic synthesis. For instance, it has been utilized in the preparation of cyclopropylidenemethylarylethynynes through a Wittig-type reaction involving sodium hydride and anhydrous tetrahydrofuran (THF) .
  • Antitumor Activity
    • Preliminary studies indicate potential antitumor properties of CPTPB, making it a candidate for further investigation in cancer research. Its mechanism of action and efficacy are subjects of ongoing studies .
  • Electrolytic Polarization
    • The compound has been used for electrolytic polarization of zinc, enhancing the efficiency of electrochemical processes .
  • Reactivity in Organic Synthesis
    • CPTPB serves as a reactant for various organic transformations, including:
      • Sequential Azidation : It facilitates the formation of keto halides that can undergo azidation reactions.
      • Intramolecular Schmidt Reactions : Utilized to generate cyclic compounds from acyclic precursors .
      • Hydroalkynylation : It acts as a reagent in hydroalkynylation reactions, contributing to the formation of complex molecular structures .
  • Pharmaceutical Applications
    • CPTPB is studied for its role in synthesizing dipeptides containing azabicyclo[3.1.0]hexane, which have potential pharmaceutical applications due to their structural uniqueness and biological activity .

Case Study 1: Synthesis of Cyclopropylidenephosphorane

A notable study involved the use of CPTPB to synthesize cyclopropylidenephosphorane. The process began with the reaction of CPTPB with sodium hydride in THF, followed by the addition of azidobenzaldehyde. This reaction yielded o-azidobenzylidenecyclopropane with a yield of 59%, demonstrating the utility of CPTPB in generating complex organic molecules .

Case Study 2: Enantioselective Cope Rearrangement

In another research effort, CPTPB was integral to an enantioselective Cope rearrangement starting from achiral dienes. The reaction conditions were optimized using CPTPB as a catalyst, leading to products with significant enantioselectivity (up to 93%). This highlights the compound's role not only as a reagent but also as a facilitator in achieving stereochemical control in organic reactions .

Mechanism of Action

The mechanism of action of cyclopropyltriphenylphosphonium bromide involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form cyclopropylidene derivatives through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a [2+2] cycloaddition reaction with the carbonyl compound to form the desired product .

Comparison with Similar Compounds

Cyclopropyltriphenylphosphonium bromide can be compared with other similar compounds such as:

  • Methyltriphenylphosphonium bromide
  • Propyltriphenylphosphonium bromide
  • (Bromomethyl)triphenylphosphonium bromide
  • Benzyltriphenylphosphonium bromide

These compounds share similar structures and reactivity patterns but differ in the alkyl group attached to the phosphonium center. This compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and steric properties .

Biological Activity

Cyclopropyltriphenylphosphonium bromide (CPTPBr), with the chemical formula C21_{21}H20_{20}BrP and CAS number 14114-05-7, is an organophosphorus compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

CPTPBr is characterized by its triphenylphosphonium structure, which contributes to its unique biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight383.26 g/mol
Boiling PointNot available
Melting Point178-181 °C
SolubilityModerately soluble
Log P (octanol-water)4.93
Log S (ESOL)-5.64

CPTPBr acts primarily as a mitochondrial-targeting agent due to its positive charge, which facilitates its accumulation in the mitochondria of cells. This property is significant as it allows for selective targeting of mitochondrial functions, making it a candidate for studies related to mitochondrial dysfunction and diseases such as cancer.

Biological Activity

  • Anticancer Properties : Studies have indicated that CPTPBr exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through mitochondrial pathways. For instance, a study demonstrated that CPTPBr could inhibit the growth of melanoma cells by promoting mitochondrial membrane permeabilization and subsequent release of cytochrome c, leading to caspase activation .
  • Mitochondrial Function Modulation : CPTPBr has been shown to influence mitochondrial respiration and ATP production. It can alter the electron transport chain dynamics, potentially leading to increased reactive oxygen species (ROS) generation, which can be leveraged for therapeutic applications in cancer .
  • Neuroprotective Effects : There is emerging evidence suggesting that CPTPBr may possess neuroprotective properties by mitigating oxidative stress in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction plays a critical role .

Case Study 1: Anticancer Activity

In a controlled experiment, CPTPBr was tested against human melanoma cell lines (A375). The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at various concentrations. The study highlighted the compound's potential as an anticancer agent through mitochondrial targeting.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of CPTPBr in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results showed that pre-treatment with CPTPBr significantly reduced cell death and ROS levels compared to untreated controls.

Synthesis and Applications

CPTPBr can be synthesized through various methods involving the reaction of cyclopropyl halides with triphenylphosphine followed by quaternization with bromine sources . Its applications extend beyond medicinal chemistry into organic synthesis where it serves as a reactant for various transformations including:

  • Wittig reactions : Used for the formation of alkenes.
  • Epoxidation reactions : Involved in the synthesis of epoxides from alkenes.
  • Selective dimerization : Applied in creating complex organic molecules from simpler precursors .

Properties

IUPAC Name

cyclopropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPWFKHMCNRJCL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931001
Record name Cyclopropyl(triphenyl)phosphanium bromide
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Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14114-05-7
Record name Phosphonium, cyclopropyltriphenyl-, bromide (1:1)
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Record name Cyclopropyltriphenylphosphonium bromide
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Record name Cyclopropyltriphenylphosphonium bromide
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Record name Cyclopropyl(triphenyl)phosphanium bromide
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Record name Cyclopropyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Cyclopropyltriphenylphosphonium bromide in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily used for constructing cyclopropylidene compounds. [, ] This is achieved through its reaction with carbonyl compounds, such as aldehydes and ketones, in the presence of a strong base like butyllithium. [] This reaction, known as the Wittig olefination, forms a carbon-carbon double bond, introducing the cyclopropylidene group into the molecule. []

Q2: Can you provide specific examples of compounds synthesized using this compound?

A2: Certainly. One notable example is its use in synthesizing a series of 26,27-cyclopropylidine side chain modified sterols. [] These sterols were synthesized by reacting this compound with specific aldehydes derived from sterols. [] The resulting compounds have potential as mechanism-based inactivators of the (S)-Adenosyl-L-methionine: Δ24(25)− Sterol Methyl Transferase enzyme. []

Q3: Besides its role in cyclopropylidene compound synthesis, are there other applications for this compound?

A3: While primarily known for its use in Wittig reactions, this compound can be further modified to expand its applications. For instance, it can be converted to [1-(Ethoxycarbonyl)cyclopropyl]triphenylphosphonium Tetrafluoroborate. [] This modified reagent facilitates annulation reactions with nucleophile–carbonyl pairs, broadening its utility in synthetic chemistry. []

Q4: What are the physicochemical properties and storage recommendations for this compound?

A4: this compound is a white, nonhygroscopic crystalline solid with a melting point of 179–181 °C. [] It demonstrates good solubility in chloroform but limited solubility in solvents like DMSO, DMF, and HMPT. It is practically insoluble in diethyl ether. [] For optimal storage, keeping it in a well-sealed container at room temperature is recommended. []

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